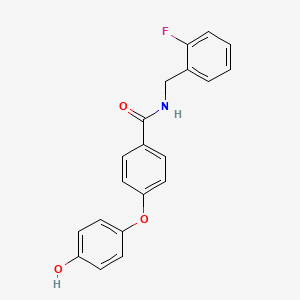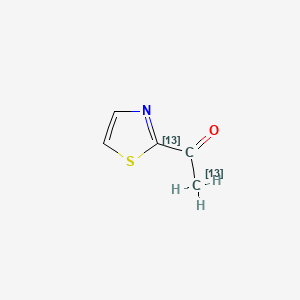
DDAO phosphate (diammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDAO phosphate (diammonium) is a fluorescent phosphatase substrate known for its tunable excitation wavelength (600-650 nm) and long emission wavelength (656 nm) . It is used in various biochemical assays to detect enzyme activity, including β-galactosidase, sulfatase, protein phosphatase 2A, carboxylesterase 2, human albumin, and esterase .
Méthodes De Préparation
The synthesis of DDAO phosphate (diammonium) involves the reaction of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate with diammonium salt . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the stability of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
DDAO phosphate (diammonium) undergoes hydrolysis reactions, where the phosphate bond is cleaved to yield a brightly red-fluorescent product . This hydrolysis is catalyzed by various phosphatases under specific conditions. The major product formed from this reaction is the dephosphorylated DDAO, which exhibits distinct spectroscopic properties .
Applications De Recherche Scientifique
DDAO phosphate (diammonium) is widely used in scientific research for its fluorescent properties. It is employed in:
Chemistry: Used as a substrate in enzyme assays to study phosphatase activity.
Biology: Utilized in cell biology to detect enzyme activities within cells.
Medicine: Applied in diagnostic assays to identify enzyme deficiencies or abnormalities.
Industry: Used in the development of biochips and other diagnostic tools for detecting specific enzymes.
Mécanisme D'action
The mechanism of action of DDAO phosphate (diammonium) involves its hydrolysis by phosphatases, resulting in the release of a fluorescent product . This reaction is highly specific to the enzyme, allowing for precise detection and quantification. The molecular targets include various phosphatases, and the pathways involved are those related to enzyme-substrate interactions .
Comparaison Avec Des Composés Similaires
DDAO phosphate (diammonium) is unique due to its long emission wavelength and high sensitivity. Similar compounds include:
Fluorescein diphosphate (FDP): A fluorogenic alkaline phosphatase substrate with a shorter emission wavelength.
4-Methylumbelliferyl phosphate (MUP): Used in fluorescence-detected ELISAs but has different spectroscopic properties.
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP): Another phosphatase substrate with distinct excitation/emission maxima.
These compounds differ in their excitation and emission properties, making DDAO phosphate (diammonium) particularly useful for applications requiring long-wavelength fluorescence .
Propriétés
Formule moléculaire |
C15H18Cl2N3O5P |
|---|---|
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
azane;(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C15H12Cl2NO5P.2H3N/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15;;/h3-6H,1-2H3,(H2,20,21,22);2*1H3 |
Clé InChI |
BJSNVTPPOAOWCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)





![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)



